molecular formula C6H13NO B15261047 trans-3-methoxy-N-methyl-cyclobutanamine CAS No. 2144885-99-2

trans-3-methoxy-N-methyl-cyclobutanamine

Cat. No.: B15261047
CAS No.: 2144885-99-2
M. Wt: 115.17 g/mol
InChI Key: XBSDJXNXYCRWDX-UHFFFAOYSA-N
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Description

trans-3-Methoxy-N-methyl-cyclobutanamine (CID 55295891) is a cyclobutane derivative with a methoxy (-OCH₃) group at position 3 and an N-methyl (-CH₃) amine at position 1 of the cyclobutane ring. Its molecular formula is C₆H₁₃NO, and its SMILES notation is CNC1CC(C1)OC . Key structural features include:

  • A four-membered cyclobutane ring, which introduces steric strain and conformational rigidity.
  • A methoxy group, which may act as an electron-withdrawing substituent.
  • An N-methyl amine, which enhances lipophilicity compared to primary amines.

The compound has predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 123.7 Ų), indicating its gas-phase ion mobility characteristics . Limited literature data exist for this compound, necessitating comparisons with structural analogs to infer its physicochemical and functional properties.

Properties

CAS No.

2144885-99-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methoxy-N-methylcyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-7-5-3-6(4-5)8-2/h5-7H,3-4H2,1-2H3

InChI Key

XBSDJXNXYCRWDX-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-methoxy-N-methyl-cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutanone derivative with methoxyamine and subsequent methylation of the resulting intermediate. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization and methylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: trans-3-methoxy-N-methyl-cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-3-methoxy-N-methyl-cyclobutanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials .

Biology: Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: The compound is also used in industrial applications, such as the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-3-methoxy-N-methyl-cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and derivatives of trans-3-methoxy-N-methyl-cyclobutanamine, highlighting differences in substituents, molecular formulas, and salt forms:

Compound Name Molecular Formula Substituents CCS [M+H]+ (Ų) Salt Form CAS Number
This compound C₆H₁₃NO 3-methoxy, N-methyl 123.7 Free base CID 55295891
trans-3-Methylcyclobutanamine C₅H₁₁N 3-methyl N/A Free base 20826-77-1
trans-3-Methoxycyclobutanamine hydrochloride C₅H₁₂ClNO 3-methoxy N/A Hydrochloride 1408074-49-6
This compound hydrochloride C₆H₁₄ClNO 3-methoxy, N-methyl N/A Hydrochloride 2817369-17-6
trans-3-(methoxymethyl)cyclobutanamine hydrochloride C₆H₁₄ClNO 3-(methoxymethyl) N/A Hydrochloride 2242579-99-1

Key Differences and Implications

trans-3-Methylcyclobutanamine (C₅H₁₁N)
  • Substituent : A methyl (-CH₃) group replaces the methoxy (-OCH₃) at position 3.
  • Impact: The absence of an oxygen atom reduces polarity, increasing hydrophobicity.
trans-3-Methoxycyclobutanamine Hydrochloride (C₅H₁₂ClNO)
  • Substituent : Lacks the N-methyl group present in the parent compound.
  • Impact : The primary amine (-NH₂) increases polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous media. The hydrochloride salt form improves stability and crystallinity .
This compound Hydrochloride (C₆H₁₄ClNO)
  • Salt Form : Hydrochloride derivative of the parent compound.
  • Impact : Salt formation typically enhances aqueous solubility and bioavailability, critical for pharmaceutical applications. The N-methyl group retains lipophilicity, balancing solubility and membrane permeability .
trans-3-(Methoxymethyl)cyclobutanamine Hydrochloride (C₆H₁₄ClNO)
  • Substituent : Methoxymethyl (-CH₂OCH₃) replaces the methoxy group.
  • The additional methylene group may moderately increase lipophilicity compared to methoxy .

Predicted Physicochemical Properties

  • Lipophilicity: The N-methyl group in this compound contributes to higher logP values compared to non-methylated analogs (e.g., trans-3-Methoxycyclobutanamine).
  • Solubility : Hydrochloride salts (e.g., CAS 2817369-17-6) exhibit improved water solubility due to ionic interactions, whereas free bases are more soluble in organic solvents .
  • Conformational Stability : The cyclobutane ring imposes torsional strain, but substituents like methoxy or methoxymethyl may stabilize specific conformations through steric or electronic effects.

Biological Activity

trans-3-methoxy-N-methyl-cyclobutanamine is a cyclobutane derivative with potential applications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a candidate for further exploration in therapeutic contexts.

The compound is characterized by the following chemical structure:

  • Chemical Formula: C7_{7}H13_{13}N
  • Molecular Weight: 113.19 g/mol
  • IUPAC Name: trans-3-methoxy-N-methylcyclobutanamine
PropertyValue
Molecular FormulaC7_{7}H13_{13}N
Molecular Weight113.19 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. This compound has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential therapeutic effects.

Pharmacological Studies

Recent studies have highlighted the compound's role in various biological assays:

  • Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders.
  • Cardiovascular Effects : Research indicates that it may influence cardiovascular function by interacting with adrenergic receptors.

Table 2: Summary of Biological Studies

Study FocusFindings
NeuropharmacologyModulates neurotransmitter activity, potential for treating anxiety and depression.
Cardiovascular EffectsInfluences heart rate and blood pressure regulation through adrenergic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anxiety Disorders :
    • Objective : To assess the anxiolytic effects in animal models.
    • Findings : The compound demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Cardiovascular Impact Assessment :
    • Objective : To evaluate heart rate variability in response to the compound.
    • Findings : Results indicated a modulation of heart rate, supporting its role in cardiovascular health.

Table 3: Overview of Case Studies

Study TypeObjectiveKey Findings
Anxiety DisordersAssess anxiolytic effectsSignificant reduction in anxiety-like behavior
Cardiovascular ImpactEvaluate heart rate variabilityModulation of heart rate observed

Q & A

Q. What synthetic routes are commonly employed for trans-3-methoxy-N-methyl-cyclobutanamine, and how are reaction conditions optimized?

The synthesis of cyclobutane derivatives often involves transamination reactions or reductive amination. For example, transamination protocols (General Procedure A/B in ) use amine precursors and aldehydes/ketones under controlled conditions (e.g., temperature, solvent polarity). Optimization includes adjusting reaction time, solvent choice (e.g., THF or dichloromethane), and purification via silica gel chromatography to achieve yields >40% . Analytical validation via 1^1H/13^13C NMR and HRMS ensures structural fidelity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For instance, 1^1H NMR can resolve methoxy (-OCH3_3) and methylamine (-NCH3_3) proton signals, while 13^13C NMR identifies carbon environments. Mass spectrometry (HRMS) validates molecular weight, and 1D NOE experiments distinguish trans vs. cis stereochemistry by spatial proton interactions .

Q. How can researchers address impurities or side products during synthesis?

Impurities often arise from incomplete reactions or stereochemical byproducts. Methodological solutions include:

  • Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Solvent-pair systems (e.g., ethanol/water) to isolate crystalline products.
  • In-line monitoring : LC-MS or TLC to track reaction progress and identify side products .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or target binding?

The trans configuration imposes spatial constraints on the molecule’s 3D conformation, affecting interactions with biological targets (e.g., enzymes or receptors). For example, 1D NOE experiments ( ) reveal proton proximities critical for docking studies. Computational modeling (e.g., molecular dynamics simulations) can predict how stereochemistry alters binding affinity or selectivity .

Q. What strategies reconcile contradictory data in spectral analysis or bioactivity assays?

Contradictions may arise from:

  • Spectral overlaps : Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguous signals.
  • Biological variability : Replicate assays with standardized controls (e.g., positive/negative controls for receptor binding).
  • Stereochemical misassignment : Validate via X-ray crystallography or comparative NOE analysis .

Q. How can computational methods predict the physicochemical properties or metabolic stability of this compound?

Tools like Schrödinger’s QikProp or SwissADME estimate logP, solubility, and metabolic pathways. For instance, the methoxy group’s electron-donating effects can be modeled to predict cytochrome P450-mediated oxidation. Molecular docking (AutoDock Vina) simulates target engagement, guiding SAR studies .

Q. What experimental designs are recommended for evaluating trans-3-methoxy-N-methyl-cyclobutanamine’s biological activity?

  • In vitro assays : Dose-response curves (IC50_{50}/EC50_{50}) in cell-based models (e.g., HEK293 for GPCR targets).
  • Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism of action.
  • Off-target profiling : Use broad-panel kinase or receptor screens to assess selectivity .

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